H2N-PEG5-Hydrazide
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Overview
Description
H2N-PEG5-Hydrazide: is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its ability to connect two different ligands, one for an E3 ubiquitin ligase and the other for a target protein, facilitating the selective degradation of target proteins via the ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions: H2N-PEG5-Hydrazide is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and hydrazide functional groups. The synthesis typically involves the following steps:
Activation of PEG: Polyethylene glycol is activated using a suitable activating agent such as tosyl chloride or mesyl chloride.
Reaction with Hydrazine: The activated PEG is then reacted with hydrazine to form the hydrazide derivative.
Purification: The resulting this compound is purified using techniques such as column chromatography or recrystallization to obtain the desired product with high purity
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of polyethylene glycol are activated using industrial-grade activating agents.
Reaction in Large Reactors: The activated PEG is reacted with hydrazine in large reactors under controlled conditions.
Purification and Quality Control: The product is purified using industrial-scale chromatography or crystallization techniques, followed by rigorous quality control to ensure consistency and purity
Chemical Reactions Analysis
Types of Reactions: H2N-PEG5-Hydrazide undergoes various chemical reactions, including:
Substitution Reactions: The hydrazide group can participate in nucleophilic substitution reactions with electrophiles.
Condensation Reactions: The compound can form condensation products with carbonyl-containing compounds, such as aldehydes and ketones
Common Reagents and Conditions:
Electrophiles: Common electrophiles used in substitution reactions include alkyl halides and acyl chlorides.
Carbonyl Compounds: Aldehydes and ketones are commonly used in condensation reactions with this compound
Major Products:
Scientific Research Applications
H2N-PEG5-Hydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the selective degradation of target proteins.
Biology: Employed in studies involving protein degradation and ubiquitin-proteasome pathways.
Medicine: Investigated for its potential in targeted cancer therapies and other diseases where protein degradation is a therapeutic strategy.
Industry: Utilized in the development of novel pharmaceuticals and biotechnological applications
Mechanism of Action
H2N-PEG5-Hydrazide functions as a linker in PROTACs, which are designed to degrade specific target proteins. The mechanism involves:
Binding to E3 Ubiquitin Ligase: One end of the PROTAC molecule binds to an E3 ubiquitin ligase.
Binding to Target Protein: The other end binds to the target protein.
Ubiquitination and Degradation: The proximity induced by the linker facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome
Comparison with Similar Compounds
H2N-PEG3-Hydrazide: A shorter PEG linker with similar properties but different spatial configuration.
H2N-PEG7-Hydrazide: A longer PEG linker offering more flexibility in PROTAC design.
H2N-PEG5-Amine: Similar structure but with an amine group instead of a hydrazide, affecting its reactivity and applications
Uniqueness: H2N-PEG5-Hydrazide is unique due to its optimal PEG length, providing a balance between flexibility and stability in PROTAC synthesis. Its hydrazide group offers specific reactivity that is advantageous in forming stable linkages with target proteins and E3 ligases .
Properties
Molecular Formula |
C13H29N3O6 |
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Molecular Weight |
323.39 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanehydrazide |
InChI |
InChI=1S/C13H29N3O6/c14-2-4-19-6-8-21-10-12-22-11-9-20-7-5-18-3-1-13(17)16-15/h1-12,14-15H2,(H,16,17) |
InChI Key |
IKZGTTXIWZYQTN-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCN)C(=O)NN |
Origin of Product |
United States |
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